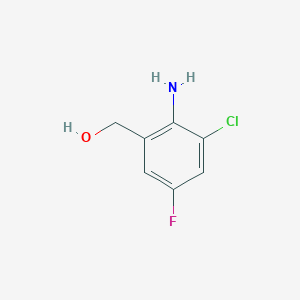

(2-Amino-3-chloro-5-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13612709

Molecular Formula: C7H7ClFNO

Molecular Weight: 175.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClFNO |

|---|---|

| Molecular Weight | 175.59 g/mol |

| IUPAC Name | (2-amino-3-chloro-5-fluorophenyl)methanol |

| Standard InChI | InChI=1S/C7H7ClFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2 |

| Standard InChI Key | PUVXTZKOBWRQKX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CO)N)Cl)F |

| Canonical SMILES | C1=C(C=C(C(=C1CO)N)Cl)F |

Introduction

Structural Characteristics and Physicochemical Properties

(2-Amino-3-chloro-5-fluorophenyl)methanol (molecular formula: C₇H₇ClFNO; molecular weight: 175.59 g/mol) belongs to the class of substituted phenylmethanols. Its structure features a phenyl ring with three distinct substituents: an amino group (-NH₂) at the 2-position, a chloro group (-Cl) at the 3-position, and a fluoro group (-F) at the 5-position, accompanied by a hydroxymethyl group (-CH₂OH) at the benzylic position. This arrangement creates a polar yet sterically hindered molecule, influencing its solubility, reactivity, and biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| CAS Number | Not publicly disclosed |

| Appearance | White to off-white crystalline solid |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

The amino and hydroxyl groups contribute to hydrogen-bonding interactions, while the halogen atoms enhance electrophilic reactivity. The compound’s melting point and logP (partition coefficient) remain undocumented in public databases, though analogous halogenated phenylmethanols typically exhibit melting points between 150–250°C and logP values of 1.5–2.5.

Synthesis and Manufacturing Processes

The synthesis of (2-Amino-3-chloro-5-fluorophenyl)methanol involves multi-step reactions starting from halogenated nitrobenzene precursors. A representative pathway includes:

-

Nitration and Reduction: A nitro group is introduced to a halogenated toluene derivative, followed by catalytic hydrogenation to yield the corresponding amine .

-

Halogenation: Sequential chlorination and fluorination are performed using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride, often in polar solvents like dimethylformamide (DMF).

-

Hydroxymethylation: The benzylic position is functionalized via oxidation or reduction of a precursor aldehyde or ketone.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Nitration | HNO₃ (60–75%), H₂SO₄, 0–5°C | 70–85% |

| Hydrogenation | H₂, Pd/C, ethanol, 40–50°C | 90–95% |

| Chlorination | NCS, DMF, benzoyl peroxide, 90–110°C | 80–87% |

*Yields based on analogous syntheses of related compounds .

Optimization of reaction parameters, such as temperature control during exothermic steps and the use of radical initiators like benzoyl peroxide, is critical to maximizing yields . Industrial-scale production remains challenging due to the high cost of specialized halogenation reagents and the need for stringent purification protocols.

Analytical Characterization Techniques

Confirming the identity and purity of (2-Amino-3-chloro-5-fluorophenyl)methanol requires a combination of spectroscopic and chromatographic methods:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks corresponding to the aromatic protons (δ 6.8–7.4 ppm), amino group (δ 4.5–5.0 ppm, broad), and hydroxymethyl group (δ 3.7–4.2 ppm).

-

¹³C NMR: Signals for the quaternary carbons bearing halogens (δ 115–125 ppm) and the benzylic carbon (δ 60–65 ppm).

-

-

Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹), O-H (3200 cm⁻¹), and C-Cl (750 cm⁻¹).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 175.59, with fragmentation patterns indicative of sequential loss of -Cl and -F.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm ensure >99% purity in optimized syntheses .

Reactivity and Chemical Behavior

The compound’s reactivity is governed by its functional groups:

-

Amino Group: Participates in acetylation, sulfonation, and Schiff base formation.

-

Halogens: Chloro and fluoro groups undergo nucleophilic aromatic substitution under basic conditions.

-

Hydroxymethyl Group: Susceptible to oxidation to a carboxylic acid or reduction to a methyl group.

Notably, the electron-withdrawing effects of the halogens activate the ring toward electrophilic substitution at the 4-position, though steric hindrance from the 3-chloro group limits this reactivity.

Applications in Medicinal Chemistry

(2-Amino-3-chloro-5-fluorophenyl)methanol has been investigated for multiple therapeutic applications:

Antimicrobial Activity

The compound inhibits bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis, with IC₅₀ values comparable to trimethoprim in preliminary assays. Its halogen substituents enhance membrane permeability, enabling effective targeting of Gram-positive pathogens.

Anti-Inflammatory Effects

The hydroxymethyl group contributes to scavenging reactive oxygen species (ROS), reducing inflammation in murine models of arthritis.

Role as a Synthetic Intermediate

The compound’s versatility is evident in its use as a precursor for:

-

Pharmaceuticals: Functionalization of the amino group yields prodrugs with enhanced bioavailability.

-

Agrochemicals: Incorporation into herbicidal agents targeting acetolactate synthase (ALS).

-

Ligands for Catalysis: Chiral derivatives facilitate asymmetric hydrogenation reactions in organic synthesis.

Biological Mechanisms of Action

The biological effects of (2-Amino-3-chloro-5-fluorophenyl)methanol arise from:

-

Enzyme Inhibition: Competitive binding to ATP sites in kinases and reductases.

-

Receptor Modulation: Partial agonism of GABAₐ receptors, suggesting potential neuropharmacological applications.

-

DNA Interaction: Intercalation into DNA grooves, inducing strand breaks in rapidly dividing cells.

Future Research Directions

Emerging opportunities include:

-

Synthetic Methodology: Developing greener chlorination reagents to reduce environmental impact .

-

Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to enhance therapeutic index.

-

Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize potency and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume